![molecular formula C22H22O4 B14380493 1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene CAS No. 89635-20-1](/img/structure/B14380493.png)
1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene is an organic compound characterized by its unique structure, which includes a phenylene group substituted with two methoxy groups and linked to two benzene rings via oxymethylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene typically involves the reaction of 2,3-dimethoxy-1,4-phenylenedimethanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene involves its interaction with specific molecular targets and pathways. The methoxy groups and benzene rings can participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[(2,5-Dimethoxy-1,4-phenylene)bis(methyleneoxy)]bis[4-(4-methylphenyl)phthalazine]
- 4,4’-[(2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl)]dibenzaldehyde
- 2,2’-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
1,1’-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene is unique due to its specific substitution pattern on the phenylene ring and the presence of oxymethylene linkages. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
89635-20-1 |
|---|---|
Fórmula molecular |
C22H22O4 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2,3-dimethoxy-1,4-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C22H22O4/c1-23-21-19(25-15-17-9-5-3-6-10-17)13-14-20(22(21)24-2)26-16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 |
Clave InChI |
NYGWQXFHOZMTOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


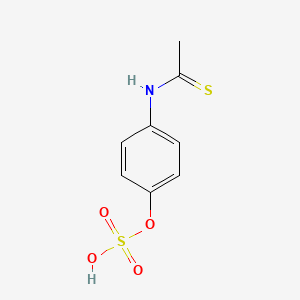
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)
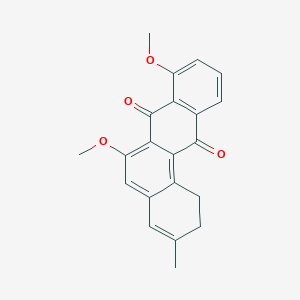
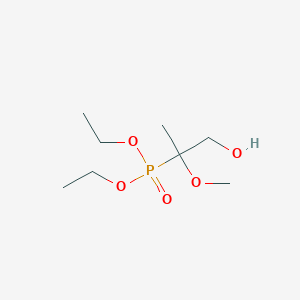



![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
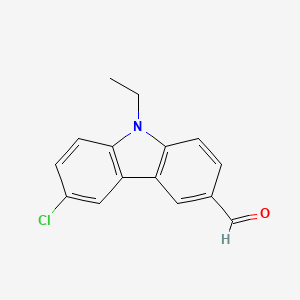
![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
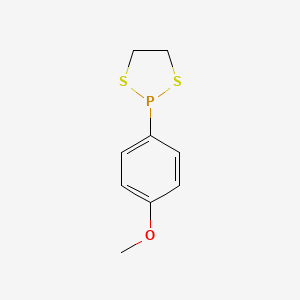
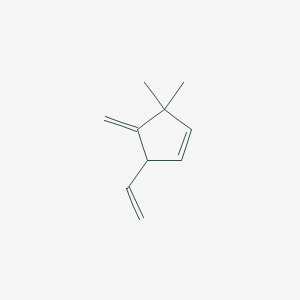
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
